The compound is identified by the Chemical Abstracts Service (CAS) number 1031-37-4 and has the molecular formula with a molecular weight of approximately 275.396 g/mol . It is part of a broader class of compounds known as piperidine carboxamides, which have been studied for their pharmacological properties.
The synthesis of 1-benzyl-4-(propylamino)piperidine-4-carboxamide can be accomplished through several methods, typically involving the reaction of piperidine derivatives with appropriate amines and carboxylic acid derivatives. One common approach involves:
The general reaction can be represented as follows:
This method typically yields high purity products, with purification often achieved through recrystallization or chromatography techniques.
The molecular structure of 1-benzyl-4-(propylamino)piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a propylamino group and at the 1-position with a benzyl group. The carboxamide functional group is located at the 4-position of the piperidine ring, which plays a crucial role in its biological activity.
The InChI key for this compound is SXXNRWUIGQVITE-UHFFFAOYSA-N, which can be used for database searches to find related compounds or literature .
1-Benzyl-4-(propylamino)piperidine-4-carboxamide can participate in various chemical reactions typical for amides and amines:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-benzyl-4-(propylamino)piperidine-4-carboxamide is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
This mechanism underscores its potential therapeutic applications in treating neurological disorders.
These properties are critical for understanding its pharmacokinetics and formulation in drug development.
1-Benzyl-4-(propylamino)piperidine-4-carboxamide has several applications in scientific research and medicinal chemistry:
These applications highlight its significance in both academic research and practical pharmaceutical formulations.
1-Benzyl-4-(propylamino)piperidine-4-carboxamide belongs to the 4-aminopiperidine carboxamide class of organic compounds, characterized by a piperidine ring substituted at the 4-position with both a propylamino group and a carboxamide functionality, while maintaining a benzyl group on the ring nitrogen (N1 position). This molecular architecture positions the compound within a broader family of nitrogen-containing heterocycles with significant bioactivity potential. The systematic IUPAC name is 1-Benzyl-4-(propylamino)piperidine-4-carboxamide, though it is alternatively designated as 1-benzyl-4-propylamino-4-piperidinecarboxamide in chemical databases and vendor catalogs [3] [5]. Its molecular formula is C₁₆H₂₅N₃O, corresponding to a molecular weight of 275.39 g/mol.
Table 1: Molecular Characteristics of 1-Benzyl-4-(propylamino)piperidine-4-carboxamide
Property | Value |
---|---|
Systematic Name | 1-Benzyl-4-(propylamino)piperidine-4-carboxamide |
Molecular Formula | C₁₆H₂₅N₃O |
Molecular Weight | 275.39 g/mol |
Canonical SMILES | CCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N |
InChIKey | SXXNRWUIGQVITE-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
The stereoelectronic configuration of this molecule is defined by the tetrahedral carbon at the 4-position of the piperidine ring, which bears both the propylamino and carboxamide substituents. This creates a sterically congested center that may influence conformational dynamics and biological interactions. The benzyl group attached to the piperidine nitrogen enhances lipophilicity, potentially impacting blood-brain barrier permeability—a critical feature for neurological applications. The SMILES notation (CCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N) and InChIKey (SXXNRWUIGQVITE-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemistry [4].
The compound emerged from systematic medicinal chemistry explorations of 4-aminopiperidine derivatives during the late 20th and early 21st centuries. Piperidine scaffolds gained prominence due to their structural versatility and presence in bioactive molecules targeting neurological pathways. The specific incorporation of a carboxamide at the 4-position, coupled with alkylamino and benzyl substituents, represented a strategic effort to optimize receptor affinity and metabolic stability in central nervous system (CNS)-targeted compounds [5] [9].
Early synthetic routes to this compound class involved nucleophilic substitution reactions on 1-benzyl-4-piperidone precursors, followed by reductive amination or ketone transformation. However, these methods faced challenges in yield and purity for industrial-scale production. The development of novel synthetic approaches, such as one-pot reactions involving benzylamine, acrylate, and propylamine, improved efficiency and material recovery [9]. Commercial availability through specialized suppliers like Sigma-Aldrich (designated as AldrichCPR S341703) underscores its role as a building block for drug discovery, though analytical characterization data remains limited due to its classification as a rare research chemical [5]. Its structural evolution reflects broader trends in leveraging sp³-rich scaffolds to enhance target selectivity and physicochemical properties in neuropharmacological agents.
The 1-benzyl-4-(propylamino)piperidine-4-carboxamide scaffold functions as a versatile pharmacophore primarily through its capacity for multi-target engagement within the CNS. The 4-aminopiperidine core mimics endogenous amine neurotransmitters, enabling interactions with monoaminergic receptors and transporters. Specifically, the protonatable tertiary amine of the piperidine ring facilitates ionic binding to aspartate residues in receptor binding pockets, while the carboxamide group provides hydrogen-bonding capability critical for affinity and selectivity [8] [10].
Table 2: Pharmacophoric Features and Potential Neurological Targets
Structural Feature | Bioelectronic Properties | Potential Neurological Targets |
---|---|---|
Piperidine Nitrogen | Basic tertiary amine (pKa ~10.5) | Monoamine transporters, σ receptors |
Carboxamide Group | Hydrogen-bond donor/acceptor pair | Enzyme active sites (e.g., kinases) |
Benzyl Substituent | Aromatic π-system | Dopaminergic/serotonergic receptors |
Propylamino Chain | Flexible alkyl linker | Allosteric modulator sites |
Structurally analogous 4-benzylpiperidine derivatives exhibit monoamine-releasing activity with significant selectivity for dopamine (EC₅₀ = 109 nM) and norepinephrine (EC₅₀ = 41.4 nM) over serotonin (EC₅₀ = 5,246 nM) [7]. This pharmacological profile suggests potential utility in disorders like depression, attention deficits, and Parkinson's disease. The carboxamide modification in 1-benzyl-4-(propylamino)piperidine-4-carboxamide may further modulate selectivity or introduce enzyme inhibitory activity, as observed in related piperidine-4-carboxamides that inhibit carbonic anhydrase isoforms implicated in neuronal pH regulation and neuroinflammation [10]. Molecular docking studies of similar compounds reveal favorable interactions within the hydrophilic and hydrophobic subpockets of target proteins, with the carboxamide oxygen forming hydrogen bonds to residues like Thr199 and Glu106 in carbonic anhydrase models [10]. Such interactions highlight the molecule's potential as a template for developing novel neuromodulators with optimized binding kinetics and reduced off-target effects.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7